molecular formula C14H8BrClF4 B12850606 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 85118-22-5

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

Cat. No.: B12850606
CAS No.: 85118-22-5
M. Wt: 367.56 g/mol
InChI Key: NQCHPKLCVPHTBF-UHFFFAOYSA-N
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Description

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is a halogenated aromatic compound with a complex substitution pattern. Its structure features:

  • A bromine atom at position 2 of the benzene ring.
  • A chloro(4-fluorophenyl)methyl group at position 1, introducing both chlorine and a fluorinated aryl moiety.
  • A trifluoromethyl (-CF₃) group at position 4, enhancing electron-withdrawing properties.

The compound’s molecular formula is C₁₃H₉BrClF, with a molar mass of 299.57 g/mol . Predicted properties include a density of 1.487 g/cm³ and a boiling point of 357.5°C, reflecting its high molecular weight and halogen-rich structure. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its reactive halogen sites and steric bulk for selective coupling reactions.

Properties

CAS No.

85118-22-5

Molecular Formula

C14H8BrClF4

Molecular Weight

367.56 g/mol

IUPAC Name

2-bromo-1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8BrClF4/c15-12-7-9(14(18,19)20)3-6-11(12)13(16)8-1-4-10(17)5-2-8/h1-7,13H

InChI Key

NQCHPKLCVPHTBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS RN Substituents Molecular Formula Molar Mass (g/mol) Key Differences
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene 1340421-97-7 Br, Cl-(4-FC₆H₄)CH₂, CF₃ C₁₃H₉BrClF 299.57 Reference compound
1-Bromo-4-[chloro-(4-fluorophenyl)methyl]benzene 1340421-97-7 Br, Cl-(4-FC₆H₄)CH₂ C₁₃H₁₀BrClF 285.57 Lacks CF₃ group; reduced steric/electronic effects
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene 237761-77-2 BrCH₂, Cl, CF₃ C₈H₅BrClF₃ 277.48 Bromomethyl instead of aryl-CH₂-Cl; simpler structure
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 Br, Cl, OCF₃ C₇H₃BrClF₃O 290.45 Trifluoromethoxy (-OCF₃) vs. CF₃; altered electronic profile
2-Bromo-4'-(trifluoromethyl)acetophenone 954236-03-4 Br, COCH₃, CF₃ C₉H₆BrF₃O 267.05 Ketone group introduces polar reactivity

Substituent Impact:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electrophilic substitution resistance compared to analogs with -OCF₃ or -COCH₃ .

Physical and Chemical Properties

  • Boiling Points: The target compound’s predicted boiling point (357.5°C) exceeds that of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (~250–300°C), likely due to increased molecular weight and halogen content .
  • Solubility: Halogenated benzenes generally exhibit low water solubility. The trifluoromethyl group may slightly improve solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs.

Biological Activity

2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene, also known by its CAS number 85118-22-5, is a halogenated aromatic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H8BrClF4
Molecular Weight367.564 g/mol
LogP5.9352
Exact Mass365.943 g/mol
PSA (Polar Surface Area)0 Ų

These properties suggest that the compound may exhibit lipophilicity, which can influence its biological interactions and pharmacokinetics.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures can exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of halogenated phenyl compounds have shown promising results in inhibiting the growth of colon cancer cells (SW480 and SW620) and leukemia cells (K-562), with IC50 values often less than 10 µM .

Mechanisms of Action:

  • Apoptosis Induction : Compounds similar to this compound have been observed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell survival .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest, leading to reduced proliferation of cancer cells. For instance, studies have shown that certain derivatives can significantly reduce cell viability in treated populations .

Selectivity and Toxicity

The selectivity of these compounds for cancerous versus normal cells is a critical aspect of their potential therapeutic use. Research indicates that some derivatives display favorable selectivity ratios, effectively targeting tumor cells while sparing normal cells . However, detailed toxicity studies specific to this compound are still necessary to establish safety profiles.

Case Studies

  • Study on Apoptotic Activity : A study focusing on similar thiourea derivatives demonstrated that specific substitutions on the aromatic ring could enhance anticancer activity. The most effective compounds achieved an IC50 as low as 1.5 µM against colon cancer lines, indicating a strong potential for further development .
  • Cytotoxicity Evaluation : In a comparative analysis involving multiple halogenated compounds, it was found that those with trifluoromethyl groups exhibited increased cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

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